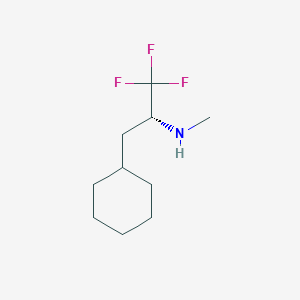
(R)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is a chiral amine compound characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylamine and trifluoroacetone.
Reductive Amination: The key step involves the reductive amination of trifluoroacetone with cyclohexylamine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly produce the desired enantiomer, thus eliminating the need for chiral resolution steps.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the trifluoromethyl group can yield difluoromethyl or monofluoromethyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine are typical reagents.
Major Products
N-Oxides: Formed from oxidation reactions.
Fluorinated Derivatives: Resulting from reduction reactions.
Substituted Amines: Produced through nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to induce chirality in the products.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Chiral Probes: Utilized in studying the stereochemistry of biological systems.
Medicine
Pharmaceuticals: Explored as a potential therapeutic agent due to its unique structural properties.
Drug Development: Acts as a scaffold for the design of new drugs with improved efficacy and selectivity.
Industry
Material Science: Used in the development of novel materials with specific properties, such as fluorinated polymers.
Agrochemicals: Investigated for its potential use in the synthesis of agrochemical intermediates.
Mechanism of Action
The mechanism by which ®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine: The enantiomer of the compound, with different biological activities.
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine: The non-chiral version, lacking the specific stereochemistry.
N-Methyl-3-phenyl-1,1,1-trifluoropropan-2-amine: A structurally similar compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
Chirality: The ®-enantiomer exhibits unique interactions with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies.
Fluorination: The presence of the trifluoromethyl group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability.
This detailed article provides a comprehensive overview of ®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H18F3N |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
(2R)-3-cyclohexyl-1,1,1-trifluoro-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H18F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h8-9,14H,2-7H2,1H3/t9-/m1/s1 |
InChI Key |
GUUMMANGLVIMRD-SECBINFHSA-N |
Isomeric SMILES |
CN[C@H](CC1CCCCC1)C(F)(F)F |
Canonical SMILES |
CNC(CC1CCCCC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


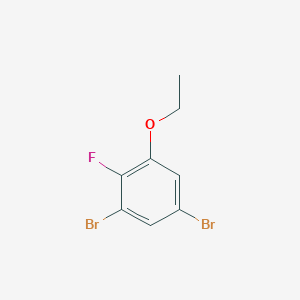
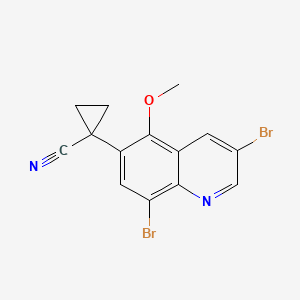
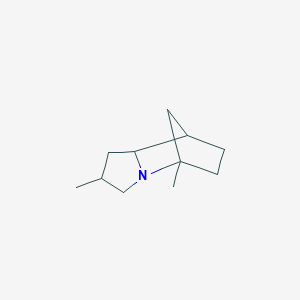

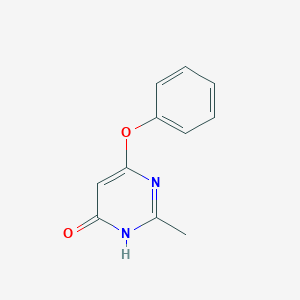
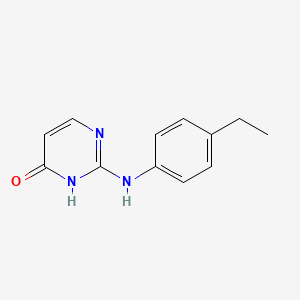
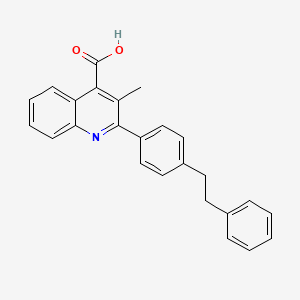


![2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099969.png)
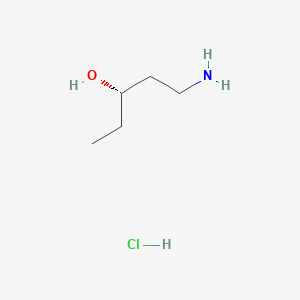
![(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13099975.png)
![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)
![(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide](/img/structure/B13099978.png)
